![molecular formula C21H25ClO7 B600843 Dapagliflozin impurity CAS No. 960404-86-8](/img/structure/B600843.png)
Dapagliflozin impurity
説明
Synthesis Analysis
A stability-indicating liquid chromatographic method with diode array detection (DAD) was developed and validated for the determination of Dapagliflozin in bulk and tablets, in the presence of its major degradation products . The drug was subjected to hydrolytic, oxidative, photolytic, thermal and humidity/thermal stress conditions .Molecular Structure Analysis
The molecular structure of Dapagliflozin impurity was analyzed using various techniques such as scanning electron microscopy (SEM), powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), Fourier-transform infrared (FT-IR) spectroscopy, dynamic vapor sorption (DVS), and powder rheology testing .Chemical Reactions Analysis
Dapagliflozin was subjected to hydrolytic, oxidative, photolytic, thermal and humidity/thermal stress conditions, showing significant degradation under humidity/thermal with the formation of two degradation products .Physical And Chemical Properties Analysis
The physical and chemical properties of Dapagliflozin impurity were analyzed using various techniques such as scanning electron microscopy (SEM), powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), Fourier-transform infrared (FT-IR) spectroscopy, dynamic vapor sorption (DVS), and powder rheology testing .科学的研究の応用
Pharmaceutical Quality Control
Dapagliflozin impurities are crucial in the synthesis of Dapagliflozin (DPF), a drug used to treat type 2 diabetes mellitus . The presence of these impurities could potentially affect the effectiveness of the final DPF product . Therefore, a stability indicating HPLC methodology has been developed for the separation of DPF, its process-related impurities, and degradants . This method can be used to evaluate the quality of DPF samples .
Development of Analytical Methods
The development of novel gradient RP-HPLC methods for the separation of Dapagliflozin and its process-related impurities provides insights into the stability profile and degradation pathway of Dapagliflozin . This research includes the development of a simple, accurate, and specific RP-HPLC method for the separation of Dapagliflozin and its associated impurities .
Identification of Degradants
LC–MS is used to detect and characterize degradants that were obtained in acid and base conditions . A comparison of the fragmentation pattern of the ions of DPF and its degradation products revealed the most likely processes for the generation of degradation products .
Toxicity Prediction
In silico toxicity prediction for each degradation product of Dapagliflozin has been conducted and compared with Dapagliflozin . This is important for understanding the potential health risks associated with the use of Dapagliflozin.
Structure Elucidation
The structure elucidation of three major identified hydrolytic degradation products and establishment of degradation pathway were executed with the combined application of liquid chromatography-positive mode electrospray ionization tandem mass spectrometry and high-resolution mass spectrometry .
Cardiovascular Research
Dapagliflozin has been investigated for its effects on vascular function . This research can provide insights into the cardiovascular benefits of Dapagliflozin and its potential use in treating cardiovascular diseases.
作用機序
Target of Action
Dapagliflozin impurity primarily targets the sodium-glucose cotransporter 2 (SGLT2) . This protein is found in the kidneys and plays a crucial role in reabsorbing glucose from the renal filtrate back into the bloodstream .
Mode of Action
Dapagliflozin impurity acts as a highly potent, selective, and reversible inhibitor of SGLT2 . By blocking the SGLT2 protein, it reduces the reabsorption of glucose in the kidneys, leading to an increase in glucose excretion via urine . This action results in a decrease in blood glucose levels .
Biochemical Pathways
The primary biochemical pathway affected by dapagliflozin impurity is glucose metabolism . By inhibiting SGLT2, it induces glycosuria, reduces glucose toxicity, and improves insulin sensitivity . This leads to significant changes in the downstream effects of glucose metabolism, including improved glycemic control .
Pharmacokinetics
Dapagliflozin impurity undergoes extensive metabolism and transforms into metabolites in humans . It is absorbed rapidly and reaches a maximum concentration within 2 hours . Approximately 75% of the dose is excreted in urine, and 21% is excreted in bile . The pharmacokinetics of dapagliflozin impurity can be influenced by factors such as kidney function .
Result of Action
The primary molecular effect of dapagliflozin impurity’s action is the reduction of blood glucose levels . On a cellular level, it leads to an increase in urinary glucose excretion . Clinically, this results in improved glycemic control in adults with type 2 diabetes mellitus .
Action Environment
The action, efficacy, and stability of dapagliflozin impurity can be influenced by various environmental factors. For instance, it has been found to degrade significantly under acidic, alkaline, oxidative, photolytic, and dry-heat conditions . Furthermore, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio indicates that the use of dapagliflozin impurity presents an insignificant risk to the environment .
Safety and Hazards
特性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO7/c1-2-28-15-6-3-12(4-7-15)9-13-10-14(5-8-16(13)22)21(27)20(26)19(25)18(24)17(11-23)29-21/h3-8,10,17-20,23-27H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDGWGYAUCJZDV-ADAARDCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)CO)O)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@]3([C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
960404-86-8 | |
Record name | 1-C-(4-Chloro-3-((4-ethoxyphenyl)methyl)phenyl)-alpha-D-glucopyranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960404868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-α-D-glucopyranose | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GLW9C3QQ3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the significance of synthesizing and studying Dapagliflozin impurities?
A1: Understanding the impurities present in a drug substance like Dapagliflozin is crucial for several reasons. [] Impurities can potentially impact the drug's safety and efficacy profiles. By synthesizing these impurities, researchers can:
Q2: Can you describe the synthetic route employed in the research paper to produce the Dapagliflozin impurity?
A2: The research paper outlines a multi-step synthesis of a Dapagliflozin impurity starting from D-glucose. [] The process involves:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。